2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is an organic compound that features a benzylthio group and a cyclopropylidenepiperidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.
Cyclopropylidenepiperidine Formation: This involves the cyclization of a suitable precursor to form the piperidine ring with a cyclopropylidene substituent.
Coupling Reaction: The final step involves coupling the benzylthio group with the cyclopropylidenepiperidine under appropriate conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone may have applications in:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-piperidinyl)ethanone: Lacks the cyclopropylidene group.
2-(Benzylthio)-1-(4-cyclohexylidenepiperidin-1-yl)ethanone: Contains a cyclohexylidene instead of a cyclopropylidene group.
Uniqueness
The presence of the cyclopropylidene group may confer unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c19-17(13-20-12-14-4-2-1-3-5-14)18-10-8-16(9-11-18)15-6-7-15/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGYPANAXEHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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